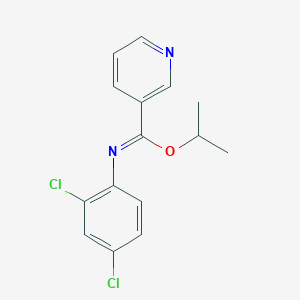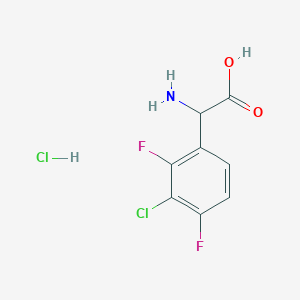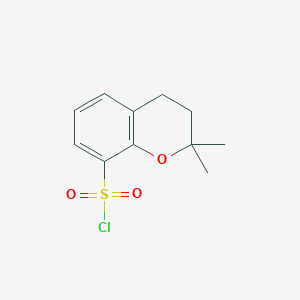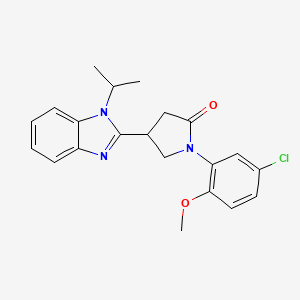
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O3S and its molecular weight is 443.83. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a fundamental aspect of organic synthesis and medicinal chemistry. The subject compound can serve as a precursor for the synthesis of various heterocyclic compounds due to its reactive sulfonamide group and the presence of a chloro-substituted aromatic ring . These heterocyclic compounds have broad applications, including as core structures in pharmaceuticals.
Development of Anti-Tubercular Agents
The methoxypyridazine moiety of the compound is structurally similar to pyrazinamide, a first-line anti-tubercular drug. This similarity suggests that the compound could be used in the design and synthesis of novel benzamide derivatives with potential anti-tubercular activity against Mycobacterium tuberculosis .
Glycine Transporter Inhibition
Compounds containing trifluoromethylbenzene sulfonamide structures have been explored for their inhibitory activity on glycine transporters (GlyT1). The inhibition of GlyT1 is a promising approach for the treatment of neuropsychiatric disorders, and the subject compound could contribute to the discovery of new GlyT1 inhibitors .
Regioselective Metallation Studies
The compound’s methoxypyridazine component can undergo regioselective metallation, which is a critical step in the synthesis of complex organic molecules. This process can be used to introduce various functional groups at specific positions on the aromatic ring, enabling the creation of diverse molecular architectures .
Block Copolymer Synthesis
The chloro and sulfonamide functional groups present in the compound provide reactive sites for polymerization reactions. This compound could be used in the synthesis of block copolymers, which have applications in drug delivery systems, nanotechnology, and materials science .
Coordination Chemistry and Framework Materials
The aromatic and heteroaromatic rings in the compound can act as ligands in coordination chemistry, potentially leading to the formation of new coordination frameworks. These frameworks can have multifunctional properties, including redox activity, which is valuable in catalysis and materials science .
properties
IUPAC Name |
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3S/c1-28-17-8-7-15(23-24-17)11-3-2-4-13(9-11)25-29(26,27)16-10-12(18(20,21)22)5-6-14(16)19/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWBYOVVJQLFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)
![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)


![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)

![1-Fluoro-3-azabicyclo[3.1.1]heptane hcl](/img/structure/B2775808.png)
